Dicurin procaine
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Overview
Description
Dicurin procaine is a compound that combines the properties of procaine and theophylline. It is primarily used in the treatment of conditions such as edema and ascites. The procaine component helps reduce the discomfort of local irritation caused by the mercurial compound when injected into tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicurin procaine is synthesized as an equimolar mixture of merethoxylline procaine and theophylline in the molecular proportion of 1:1.4 . The synthesis involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, forming procaine. Theophylline is then combined with procaine to form this compound .
Industrial Production Methods
Industrial production of this compound involves the large-scale esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, followed by the combination with theophylline. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicurin procaine undergoes various chemical reactions, including:
Oxidation: Procaine can be oxidized to form para-aminobenzoic acid.
Reduction: Reduction reactions can convert procaine back to its original form.
Substitution: Procaine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Para-aminobenzoic acid.
Reduction: Procaine.
Substitution: Various substituted derivatives of procaine.
Scientific Research Applications
Dicurin procaine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Dicurin procaine exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves. This inhibition prevents the generation of action potentials and thus blocks signal conduction . Additionally, procaine has been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine receptors, and the serotonin receptor-ion channel complex .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A local anesthetic with a longer duration of action compared to procaine.
Chloroprocaine: A local anesthetic with a faster onset of action.
Uniqueness of Dicurin Procaine
This compound is unique due to its combination of procaine and theophylline, which provides both anesthetic and therapeutic effects. The addition of theophylline enhances its efficacy in treating conditions like edema and ascites, making it distinct from other local anesthetics .
Properties
Molecular Formula |
C28H42HgN3O9 |
---|---|
Molecular Weight |
765.2 g/mol |
IUPAC Name |
2-(4-aminobenzoyl)oxyethyl-diethylazanium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury;hydrate |
InChI |
InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2 |
InChI Key |
HESFRMMKCMMNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O |
Origin of Product |
United States |
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